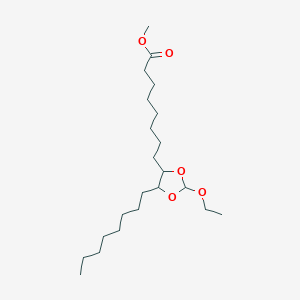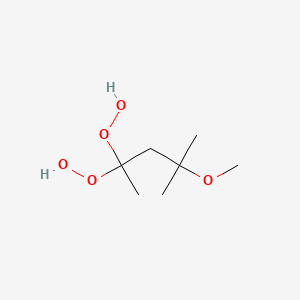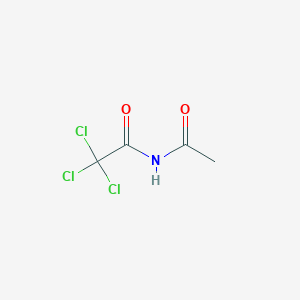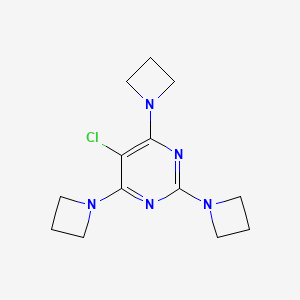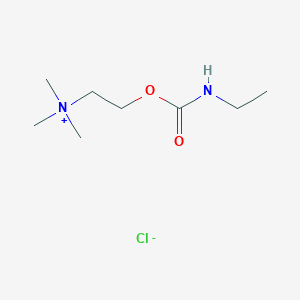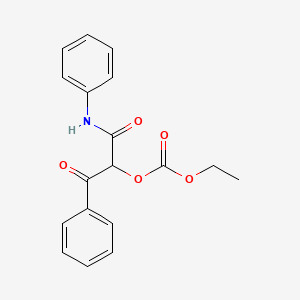
Tri-tert-butyl(methyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(methyl)phosphanium bromide is a sterically hindered phosphonium salt. It is characterized by the presence of three tert-butyl groups and one methyl group attached to a phosphorus atom, with a bromide ion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-tert-butyl(methyl)phosphanium bromide can be synthesized through the methylation of tri-tert-butylphosphine with methyl bromide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(methyl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can participate in reduction reactions, often involving transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various oxidizing agents. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of phosphonium salts, while oxidation reactions produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(methyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in Suzuki cross-coupling reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into the potential therapeutic applications of phosphonium salts, including their use as antimicrobial agents and in drug delivery systems.
Wirkmechanismus
The mechanism by which tri-tert-butyl(methyl)phosphanium bromide exerts its effects involves its ability to act as a strong nucleophile and ligand. The steric bulk of the tert-butyl groups provides stability to the phosphorus center, allowing it to participate in a variety of chemical reactions. The compound can form stable complexes with transition metals, facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylphosphine: Lacks the methyl group, making it less sterically hindered.
Methyltriphenylphosphonium bromide: Contains phenyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.
Tri-tert-butyl(ethyl)phosphanium bromide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tri-tert-butyl(methyl)phosphanium bromide is unique due to its combination of steric hindrance and nucleophilicity. The presence of three bulky tert-butyl groups provides significant steric protection, while the methyl group enhances its reactivity. This makes it particularly useful in catalytic applications where stability and reactivity are both important .
Eigenschaften
CAS-Nummer |
64286-43-7 |
|---|---|
Molekularformel |
C13H30BrP |
Molekulargewicht |
297.25 g/mol |
IUPAC-Name |
tritert-butyl(methyl)phosphanium;bromide |
InChI |
InChI=1S/C13H30P.BrH/c1-11(2,3)14(10,12(4,5)6)13(7,8)9;/h1-10H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NCKZYDIDZCRBCM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[P+](C)(C(C)(C)C)C(C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



